molecular formula C18H12ClN3O2S B2643968 N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide CAS No. 865543-72-2

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide

Cat. No. B2643968
CAS RN: 865543-72-2
M. Wt: 369.82
InChI Key: NRQONIANFYHXPO-UHFFFAOYSA-N
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Description

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, including its use as an anticancer agent, antiviral agent, and as an inhibitor of certain enzymes.

Scientific Research Applications

Computational and Pharmacological Potential

The research by Faheem (2018) highlights the computational and pharmacological potential of various 1,3,4-oxadiazole derivatives, including the mentioned compound. These compounds exhibit binding and moderate inhibitory effects in assays related to epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX). They were investigated for their toxicity, tumor inhibition, free radical scavenging, analgesic, and anti-inflammatory potential, indicating diverse biomedical applications (Faheem, 2018).

Anticancer Evaluation

Salahuddin et al. (2014) explored the synthesis and anticancer evaluation of 1,3,4-oxadiazole derivatives, including the compound . The study utilized various techniques such as IR, NMR, Mass spectrometry, and elemental analysis for compound evaluation. The in vitro anticancer evaluation was carried out on various cancer cell lines, indicating the potential of these compounds in cancer therapy (Salahuddin et al., 2014).

Anticonvulsant Activity

Rajak et al. (2010) designed and synthesized a series of novel semicarbazones based 1,3,4-oxadiazoles, including the compound of interest, to investigate their anticonvulsant activities. The study conducted various seizure models and GABA assay to confirm the mode of action, validating the pharmacophoric model with four binding sites as essential for anticonvulsant activity (Rajak et al., 2010).

Antihyperglycemic Activity

Ellingboe et al. (1993) prepared a series of naphthalenyl 3H-1,2,3,5-oxathiadiazole 2-oxides, including the compound , and tested them for antihyperglycemic activity in the db/db mouse, a model for type 2 diabetes mellitus. This research suggests potential use in the treatment of diabetes (Ellingboe et al., 1993).

Apoptosis Induction in Cancer Cells

Zhang et al. (2005) identified 1,3,4-oxadiazole derivatives as novel apoptosis inducers through a high-throughput screening assay. These compounds showed activity against breast and colorectal cancer cell lines and induced apoptosis, indicating their potential as anticancer agents (Zhang et al., 2005).

properties

IUPAC Name

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O2S/c19-15-9-8-14(25-15)17-21-22-18(24-17)20-16(23)10-12-6-3-5-11-4-1-2-7-13(11)12/h1-9H,10H2,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRQONIANFYHXPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=NN=C(O3)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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